(Z)-6-((2-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one
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Overview
Description
This would include the compound’s systematic name, common name (if any), and its structural formula.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve studying the compound’s molecular structure, possibly using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral data.Scientific Research Applications
Structural Insights and Conformational Aspects
Structural characterization of fluorinated furan derivatives, including their stereochemistry and crystalline properties, provides fundamental insights into their chemical behavior and potential applications. For example, studies have detailed the NMR and X-ray structural characterization of fluorinated furans, highlighting their conformational aspects and stereochemistry (Teixeira et al., 2014).
Applications in Various Fields
Furans and benzofurans are crucial in pharmaceuticals, agrochemicals, and material science. The literature review from 1996 onwards covers the applications of furan and benzofuran-containing compounds in these areas, underscoring their versatility and importance in scientific research (Keay et al., 2008).
Photodegradation Studies
Photocatalytic degradation studies of benzofuran derivatives, such as the degradation of 2,3-benzofuran in TiO2 aqueous suspensions, provide insights into the environmental applications and implications of these compounds, including their role in water purification technologies (Amalric et al., 1995).
Synthetic Methodologies and Chemical Reactions
Research into synthetic routes and reactions involving benzofuran derivatives has expanded the toolkit available for chemical synthesis. For instance, the synthesis and characterization of various 3-benzyl-5-arylidenefuran-2(5H)-ones have been explored for their potential cytotoxic activities, contributing to the development of new therapeutic agents (Teixeira et al., 2007).
Inhibition Activities and Biological Applications
Studies on new benzofurans isolated from natural sources, such as Gastrodia elata, and their inhibitory activities on DNA topoisomerases, highlight the biological significance of these compounds. Such research supports the exploration of benzofuran derivatives for pharmaceutical applications, particularly in cancer therapy (Lee et al., 2007).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other safety hazards.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods or potential applications for the compound.
properties
IUPAC Name |
(2Z)-6-[(2-fluorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO4/c21-17-6-2-1-4-13(17)12-24-15-7-8-16-18(10-15)25-19(20(16)22)11-14-5-3-9-23-14/h1-11H,12H2/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXGCUCGPIWXAT-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-((2-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one |
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